3-(Pyrrolidin-2-yl)propanamide hydrochloride
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Overview
Description
3-(Pyrrolidin-2-yl)propanamide hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)propanamide hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the preparation might involve the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst . The reaction is carried out at elevated temperatures (120-160°C) for an extended period (16-20 hours) to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-2-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Pyrrolidin-2-yl)propanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its role in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with significant bioactivity.
Uniqueness
3-(Pyrrolidin-2-yl)propanamide hydrochloride stands out due to its specific structural features and the resulting biological activities
Properties
Molecular Formula |
C7H15ClN2O |
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Molecular Weight |
178.66 g/mol |
IUPAC Name |
3-pyrrolidin-2-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c8-7(10)4-3-6-2-1-5-9-6;/h6,9H,1-5H2,(H2,8,10);1H |
InChI Key |
UKVDIWAXJKJGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CCC(=O)N.Cl |
Origin of Product |
United States |
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